N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide

CAS No.: 110506-39-3

Cat. No.: VC5269649

Molecular Formula: C13H19N3O3

Molecular Weight: 265.313

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110506-39-3 |

|---|---|

| Molecular Formula | C13H19N3O3 |

| Molecular Weight | 265.313 |

| IUPAC Name | N-(4-amino-2-methoxyphenyl)-2-morpholin-4-ylacetamide |

| Standard InChI | InChI=1S/C13H19N3O3/c1-18-12-8-10(14)2-3-11(12)15-13(17)9-16-4-6-19-7-5-16/h2-3,8H,4-7,9,14H2,1H3,(H,15,17) |

| Standard InChI Key | SGCAVIJMBLMXEW-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

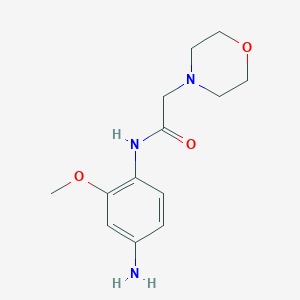

N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide features a phenyl core with two distinct substituents:

-

A methoxy group (-OCH) at the 2-position, enhancing electron-donating effects.

-

An amino group (-NH) at the 4-position, contributing to polarity and hydrogen-bonding potential.

The acetamide linker (-NH-C(=O)-CH-) connects the phenyl ring to a morpholin-4-yl group, a six-membered heterocycle containing one oxygen and one nitrogen atom. This moiety influences solubility and stereoelectronic properties .

Table 1: Key Structural Identifiers

| Property | Value |

|---|---|

| IUPAC Name | N-(4-amino-2-methoxyphenyl)-2-morpholin-4-ylacetamide |

| SMILES | COC1=C(C=CC(=C1)N)NC(=O)CN2CCOCC2 |

| InChIKey | SGCAVIJMBLMXEW-UHFFFAOYSA-N |

| Molecular Formula | |

| Molecular Weight | 265.313 g/mol |

Comparative Structural Analysis

Analogous compounds, such as N-(4-Amino-2-methyl-phenyl)-2-morpholin-4-yl-acetamide, replace the methoxy group with a methyl group (-CH). This substitution reduces polarity, increasing lipophilicity and potentially altering bioavailability. For example, N-(4-Amino-2-methoxy-phenyl)-2-methyl-benzamide (CAS: 436089-19-9) exhibits a higher molecular weight (256.30 g/mol) and density (1.215 g/cm³) due to its benzamide substituent .

Synthesis and Preparation

Synthetic Pathways

The synthesis typically involves coupling 4-amino-2-methoxyaniline with 2-morpholin-4-yl-acetic acid or its derivatives. A standard protocol includes:

-

Activation: Use of coupling agents like HATU or EDC to activate the carboxylic acid.

-

Amidation: Reaction with 4-amino-2-methoxyaniline under inert conditions.

-

Purification: Chromatography or recrystallization to isolate the product .

Patents such as US10336749B2 describe analogous methods for synthesizing structurally related naphthyridine carboxamides, highlighting the utility of morpholine derivatives in facilitating ring-closure reactions .

Optimization Challenges

-

Solubility Issues: The morpholine ring’s polarity may necessitate polar aprotic solvents (e.g., DMF or DMSO) during synthesis.

-

Byproduct Formation: Competing reactions at the amino group require protective strategies, such as temporary Boc protection .

Physicochemical Properties

Experimental Data

Limited solubility data are available, though the compound’s logP (estimated at 1.2–1.5) suggests moderate lipophilicity. Comparative analysis with N-(4-Amino-2-methoxy-phenyl)-2-methyl-benzamide reveals:

Table 2: Physicochemical Comparison

| Property | N-(4-Amino-2-methoxy-phenyl)-2-morpholin-4-yl-acetamide | N-(4-Amino-2-methoxy-phenyl)-2-methyl-benzamide |

|---|---|---|

| Molecular Weight | 265.313 g/mol | 256.30 g/mol |

| Density | Not reported | 1.215 g/cm³ |

| Boiling Point | Not reported | 374°C |

Spectroscopic Characterization

-

IR Spectroscopy: Stretching vibrations at 3300 cm (N-H), 1650 cm (C=O), and 1250 cm (C-O-C).

-

NMR: NMR signals at δ 6.7–7.2 ppm (aromatic protons), δ 3.7 ppm (methoxy group), and δ 3.4–3.6 ppm (morpholine protons).

| Code | Recommendation |

|---|---|

| P261 | Avoid inhalation of dust/aerosol. |

| P280 | Wear protective gloves/clothing. |

| P305 | IF IN EYES: Rinse cautiously with water. |

Research Applications

Material Science

The acetamide linker’s rigidity makes it a candidate for polymer cross-linking or coordination chemistry with transition metals.

Intellectual Property Landscape

Although no direct patents cover this compound, related innovations include:

-

US10336749B2: Methods for synthesizing morpholine-containing naphthyridine carboxamides, emphasizing crystallization techniques .

-

PubChem Patents: Two patents reference its use as an intermediate in kinase inhibitor synthesis .

Future Directions

Unresolved Questions

-

Metabolic Pathways: Cytochrome P450 interactions remain unstudied.

-

Toxicity Profile: Chronic exposure risks need evaluation.

Synthetic Innovations

-

Flow Chemistry: Could enhance yield and purity.

-

Biocatalysis: Enzymatic amidation may reduce byproducts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume